5-(Hydroxymethyl)isoxazole-3-carboxylic acid

Descripción general

Descripción

5-(Hydroxymethyl)isoxazole-3-carboxylic acid is a heterocyclic compound containing an isoxazole ring. Isoxazole is a five-membered ring with one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-(Hydroxymethyl)isoxazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Another method includes the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . These reactions typically require mild conditions and can be catalyzed by various agents, including gold catalysts .

Industrial Production Methods: Industrial production of this compound often involves catalyst-free and microwave-assisted one-pot methods. For instance, α-acetylenic γ-hydroxyaldehydes can react with hydroxylamine under microwave irradiation to yield the desired product efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 5-(Hydroxymethyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to the weak N-O bond in the isoxazole ring, it tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydroxylamine, nitrile oxides, and alkynes. Conditions for these reactions are generally mild, often requiring room temperature or slight heating .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with nucleophiles, especially carboxylic acids, can lead to the formation of various substituted isoxazoles .

Aplicaciones Científicas De Investigación

5-(Hydroxymethyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a reactant in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . In biology and medicine, it is involved in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells . Additionally, it is used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .

Mecanismo De Acción

The mechanism of action of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The isoxazole ring’s unique structure allows it to participate in diverse chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 5-(Hydroxymethyl)isoxazole-3-carboxylic acid include other isoxazole derivatives such as 5-methylisoxazole-3-carboxylic acid and 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid .

Uniqueness: What sets this compound apart from its similar compounds is its specific hydroxymethyl group at the 5-position, which imparts unique chemical properties and reactivity. This structural feature allows it to participate in specific reactions and form unique products that are not easily achievable with other isoxazole derivatives .

Actividad Biológica

5-(Hydroxymethyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including biochemical pathways, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

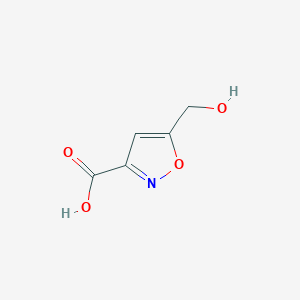

This compound has the following structural formula:

This compound features an isoxazole ring, which is known for its role in various biological activities, particularly in pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Target Proteins: The compound has been shown to interact with proteins involved in cell signaling and stress responses, such as G3BP2 (GAP SH3 domain-binding protein 2), which plays a role in mRNA stabilization and cellular stress granule formation.

- Biochemical Pathways: It affects pathways related to pluripotency and transcription regulation, impacting factors like Oct-4 and Nanog, which are crucial in stem cell biology.

Anticancer Properties

This compound exhibits cancer-selective cytotoxicity , making it a candidate for cancer therapy. Its mechanism involves the destabilization of mRNA transcripts that encode anti-apoptotic proteins such as MCL1, leading to increased apoptosis in cancer cells .

Antioxidant Activity

Research indicates that derivatives of isoxazole compounds can exhibit antioxidant activity. This property is essential for reducing oxidative stress within cells, potentially offering protective effects against various diseases .

Case Studies

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-2-3-1-4(5(8)9)6-10-3/h1,7H,2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEMFJMDJPVEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429015 | |

| Record name | 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139297-56-6 | |

| Record name | 5-(Hydroxymethyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139297-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.